3-Phenylcyclobutanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQSFCUGCAZOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200767 | |
| Record name | 3-Phenylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52784-31-3 | |
| Record name | 3-Phenylcyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052784313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylcyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20200767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Phenylcyclobutanone and Its Derivatives
Advanced Synthesis of 3-Phenylcyclobutanone
The advanced synthesis of this compound and its derivatives leverages modern organic chemistry techniques to achieve high efficiency, stereocontrol, and scalability. These methods are crucial for accessing this important chemical intermediate for further applications in areas such as natural product synthesis and medicinal chemistry.
[2+2] Cycloaddition Reactions in the Formation of the Cyclobutane (B1203170) Ring
The [2+2] cycloaddition reaction stands as a cornerstone for the formation of the cyclobutane ring system. This reaction involves the union of two doubly bonded molecules to form a four-membered ring. In the context of this compound synthesis, this typically involves the reaction of a ketene (B1206846) or ketene equivalent with an olefin, specifically styrene (B11656) or its derivatives.
The reaction between a ketene and an olefin is a powerful and direct method for the synthesis of cyclobutanones. In the case of this compound, the logical precursors are a phenyl-substituted ketene reacting with ethylene, or more commonly, ketene itself reacting with styrene. These thermal [2+2] cycloadditions are particularly effective for ketenes due to their unique electronic structure, which allows the reaction to proceed in a concerted, suprafacial-antarafacial manner.
The regioselectivity of the reaction is governed by the electronic properties of the reactants. The electron-deficient carbonyl carbon of the ketene preferentially bonds to the more electron-rich carbon of the olefin. In the reaction of ketene with styrene, the terminal carbon of the styrene double bond is more nucleophilic, leading to the formation of this compound.
Lewis acids have been shown to significantly promote these cycloadditions, leading to increased reaction rates, higher yields, and improved diastereoselectivity. For instance, the use of Lewis acids can enable reactions that are otherwise inefficient under purely thermal conditions.
| Catalyst | Alkene | Ketene Source | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| None (Thermal) | Cyclopentadiene | Phenylketene | - | 26 | - |
| EtAlCl₂ | Various Alkenes | Arylketenes (in situ) | Dichloromethane | High | Good to Excellent |
| Chiral Lewis Acid | Styrenic Olefins | 2'-Hydroxychalcones | Various | High | High (enantioselective) |
Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutanone (B123998) Synthesis.
While not the most common route to this compound itself, the intermediacy of cyclobutenes, and by extension, their oxygenated analogues (oxycyclobutenes), is a recognized pathway in certain cyclobutanone syntheses. These intermediates can arise from the [2+2] cycloaddition of a ketene with an alkyne. The resulting cyclobutenone can then be reduced to the corresponding cyclobutanone. The synthesis of cyclobutanones can also be achieved through the ring expansion of cyclopropanone (B1606653) surrogates, which can proceed through intermediates that have structural similarities to oxycyclobutenes.
The stereochemistry of the [2+2] cycloaddition of ketenes to unsymmetrical alkenes is a critical aspect of the synthesis of substituted cyclobutanones. The reaction is generally stereospecific with respect to the alkene; the geometry of the alkene is retained in the product. This is a consequence of the concerted, though often asynchronous, nature of the cycloaddition mechanism.
For the reaction of a substituted ketene with an unsymmetrical alkene like styrene, the stereochemical outcome is determined by the approach of the two reactants in the transition state. The larger substituent on the ketene typically orients itself away from the substituents on the alkene to minimize steric hindrance. In Lewis acid-catalyzed reactions, the coordination of the Lewis acid to the ketene can influence the transition state geometry and, in some cases, lead to an inversion of the diastereoselectivity compared to the thermal reaction.
Synthesis from 2,2-dichloro-3-phenylcyclobutenone
An alternative and effective method for the synthesis of this compound involves the transformation of a pre-existing, functionalized cyclobutane ring. Specifically, this compound can be prepared from 2,2-dichloro-3-phenylcyclobutenone. This process involves a reductive dechlorination step. A common and effective reagent for this transformation is zinc dust in the presence of a proton source, such as acetic acid. This method is advantageous as it starts from a readily accessible precursor and avoids the direct handling of potentially unstable ketenes. The synthesis of 3-(4-bromophenyl)cyclobutanone (B1276782) has been reported via the [2+2] cycloaddition of 4-bromostyrene (B1200502) with trichloroacetyl chloride followed by a similar reductive dechlorination process, highlighting the utility of this strategy. researchgate.net
Scalable Preparation Procedures
The development of scalable and practical synthetic routes to this compound is crucial for its application in industrial settings. A key aspect of a scalable process is the avoidance of hazardous reagents, cryogenic conditions, and chromatographic purification where possible. Process development for cyclobutane derivatives often focuses on optimizing reaction conditions to ensure safety, efficiency, and cost-effectiveness on a large scale. While specific scalable processes for this compound are not extensively detailed in the public literature, the principles of process development for related cyclobutane structures are applicable. This includes careful control of reaction parameters, development of robust workup and isolation procedures, and ensuring the stereochemical outcome is consistent and reproducible on a kilogram scale. nih.gov
Synthesis of Substituted this compound Derivatives
Preparation of 3,3-Disubstituted Cyclobutanones
The synthesis of 3,3-disubstituted cyclobutanones can be approached through modifications of established cyclobutane ring-forming reactions. A primary method for constructing the cyclobutanone ring is the [2+2] cycloaddition of a ketene with an appropriately substituted alkene. google.comresearchgate.net For instance, monochloroketene, generated in situ from dichloroacetyl chloride and zinc, can react with a 1,1-disubstituted alkene to potentially yield a 3,3-disubstituted cyclobutanone after a subsequent dehalogenation step. google.com
Another versatile strategy involves the [2+2] cycloaddition between terminal alkenes and allenoates, which provides a rapid route to 1,3-substituted cyclobutanes. organic-chemistry.org The resulting functional handles on the cyclobutane ring, such as esters, can then be subjected to further chemical transformations to install a second substituent at the 3-position and convert the structure into the desired cyclobutanone. This method is noted for its simplicity, scalability, and tolerance for a range of terminal alkenes. organic-chemistry.org The reactivity in these cycloadditions can be enhanced by using phenyl 2,3-butadienoate, which is more reactive due to the electron-withdrawing nature of the phenyl ester. organic-chemistry.org
Synthesis of 3-Aryl-substituted Cyclobutanones
The synthesis of 3-aryl-substituted cyclobutanones, analogs of this compound, is commonly achieved via [2+2] cycloaddition reactions. google.com A general and effective process involves contacting a 2-haloacyl halide with an ethylenically unsaturated compound, such as a substituted styrene, in the presence of zinc or tin. google.com By varying the substituent on the styrene, a diverse library of 3-arylcyclobutanones can be prepared.
A different synthetic pathway involves the rearrangement of precursor molecules. For example, a gold(I)-catalyzed rearrangement of 1-alkynyl cyclobutanols can produce alkylidene cycloalkanones. organic-chemistry.org This reaction is tolerant of aryl substitution at the acetylenic position, providing a viable route to cyclobutanones bearing different aryl groups at the 3-position. organic-chemistry.org Furthermore, this compound itself can be synthesized from 2,2-dichloro-3-phenylcyclobutenone, indicating that the aryl group can be incorporated early in the synthetic sequence and carried through subsequent transformations. sigmaaldrich.com
Preparation of Ketoester and Alkoxy Substituted Derivatives
Introducing ketoester and alkoxy functionalities onto the cyclobutanone ring expands the chemical space of this compound derivatives. Functionalization at the C-2 position can be achieved through aldol (B89426) reactions. An enantioselective aldol reaction between 2-hydroxycyclobutanone and aromatic aldehydes, catalyzed by (S)-tryptophan, yields 2,2-disubstituted cyclobutanones with high regioselectivity. nih.gov The resulting hydroxyl group can be further oxidized to a ketone or converted into an alkoxy group via etherification.
The general [2+2] cycloaddition method using a 2-haloacyl halide and an alkene can also be adapted to introduce these functionalities. google.com If either the alkene or the acyl halide starting material contains a pre-existing ester or ether moiety, the resulting cyclobutanone product will incorporate that functional group. For example, the reaction of monochloroketene with an enol ether could lead to an alkoxy-substituted cyclobutanone. Similarly, using an acyl halide that also contains an ester group would result in a ketoester derivative. The synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazines has been achieved using regioselective methods on precursor anilines, demonstrating techniques for controlled alkoxy group placement that could conceptually be applied to cyclobutanone precursors. nih.gov
Derivatization for Biological Activity Studies
The this compound scaffold serves as a versatile starting point for the synthesis of derivatives with potential biological activity. Common derivatization strategies involve ring expansion or modification to introduce pharmacologically relevant functional groups.
One key transformation is the Baeyer-Villiger oxidation. This reaction converts the cyclobutanone into a γ-butyrolactone. sigmaaldrich.com This oxidation can be performed enantioselectively using catalysts such as a cationic Co(III)(salen) complex with hydrogen peroxide as the oxidant. sigmaaldrich.com Lactones are prevalent motifs in biologically active natural products and pharmaceuticals.
Another important derivatization is the Schmidt reaction, which transforms the cyclobutanone into a lactam. The reaction of this compound with alkyl azides in the presence of an acid like triflic acid leads to ring expansion and the formation of a substituted γ-lactam. sciencemadness.org Lactams are a cornerstone of many antibiotics and other therapeutic agents. A related process is the tandem O-nitrosobenzene alkylation-cyclobutanone ring expansion, which converts 3-substituted cyclobutanones into 4-substituted-5-hydroxy-γ-lactams. nih.gov
Furthermore, the introduction of amino groups is a common tactic in medicinal chemistry. This compound can be used as a precursor to synthesize compounds such as 2,4-bis(dimethylaminomethyl)-3-phenylcyclobutane, incorporating basic nitrogen atoms that can enhance solubility and biological target interactions. sigmaaldrich.com The combination of the cyclobutanone core with a pyrazole (B372694) ring, a known pharmacophore found in drugs like celecoxib, represents another avenue for creating derivatives for biological screening. mdpi.combeilstein-journals.org
| Reaction | Reagents | Product Type | Potential Biological Relevance | Reference |
| Baeyer-Villiger Oxidation | H₂O₂, Co(III)(salen) catalyst | γ-Butyrolactone | Common pharmacophore in natural products | sigmaaldrich.com |
| Schmidt Reaction | Alkyl azide, TfOH | γ-Lactam | Core of many pharmaceuticals (e.g., antibiotics) | sciencemadness.org |
| Ring Expansion | O-Nitrosobenzene, Proline catalyst | Hydroxy-γ-lactam | Nitrogen-containing heterocycles | nih.gov |
| Aminomethylation | (Not specified) | Amino-substituted cyclobutane | Improved solubility and target binding | sigmaaldrich.com |
Reactivity and Transformational Studies of 3 Phenylcyclobutanone
Ring Expansion Reactions
Ring expansion reactions of 3-phenylcyclobutanone are a cornerstone of its synthetic utility, providing a pathway to valuable γ-lactone structures. The Baeyer-Villiger oxidation stands out as the most prominent of these transformations.
Baeyer-Villiger Oxidation (B-V Oxidation) of this compound
The Baeyer-Villiger oxidation is a well-established organic reaction that transforms a ketone into an ester or a cyclic ketone into a lactone using a peroxyacid or peroxide as the oxidant. wikipedia.org In the case of this compound, this reaction yields the corresponding γ-lactone, a structural motif present in numerous biologically active compounds and natural products. nih.gov The reaction proceeds through the formation of a Criegee intermediate, with the migratory aptitude of the adjacent carbon atoms dictating the regioselectivity of the oxygen insertion. organic-chemistry.org
Achieving high enantioselectivity in the Baeyer-Villiger oxidation of prochiral ketones like this compound is a significant goal in synthetic chemistry. This has led to the development of various chiral catalysts that can influence the stereochemical outcome of the reaction, producing one enantiomer of the lactone in excess. These catalytic systems often employ metal complexes with chiral ligands or purely organic catalysts to create a chiral environment around the substrate during the oxidation process.
A cationic Co(III)(salen) complex with a cis-β-structure has been demonstrated to be an effective catalyst for the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclobutanones, including this compound. researchgate.net Utilizing hydrogen peroxide as the terminal oxidant, this catalytic system can achieve good enantioselectivity. researchgate.net Specifically, in the oxidation of this compound, enantiomeric excesses (ee) of up to 78% have been reported. researchgate.net The reaction is typically performed in ethanol (B145695) at low temperatures (0 °C) with a catalyst loading of 5 mol%. researchgate.net This method provides a valuable route to chiral 3-aryl-γ-butyrolactones in good yields. researchgate.net
Table 1: Cationic Co(III)(salen) Complex Catalyzed Asymmetric Baeyer-Villiger Oxidation of this compound
| Catalyst | Oxidant | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) | Yield (%) |
|---|---|---|---|---|---|
| Cationic Co(III)(salen) | H₂O₂ | Ethanol | 0 | 78 | 75-85 |
Organocatalysis offers a metal-free alternative for asymmetric transformations. A self-assembled ion-pair catalyst, formed from a cationic flavin derivative (flavinium salt) and a cinchona alkaloid dimer, has been successfully applied to the asymmetric Baeyer-Villiger oxidation of 3-substituted cyclobutanones. chemrxiv.org This system has demonstrated the ability to achieve good to excellent conversion and enantioselectivity, with reported ee values up to 96% for certain 3-substituted cyclobutanones. chemrxiv.org Further mechanistic investigations have led to the development of simpler, more effective catalysts based on this principle, enhancing the selectivity to as high as 95% ee for specific substrates by strategically positioning a lone pair donor on the substrate. chemrxiv.orgchemrxiv.org
Zirconium-based catalysts have also proven effective in the asymmetric Baeyer-Villiger oxidation. An (R,R)-Zr(salen) complex, used at a 5 mol% loading, catalyzes the oxidation of this compound with urea-hydrogen peroxide as the terminal oxidant. elsevierpure.comresearchgate.net This reaction, typically carried out in chlorinated organic solvents, has achieved a high enantioselectivity of 87% ee. elsevierpure.comresearchgate.net While highly effective for this compound, this catalyst system has shown even greater enantioselectivity (>99% ee) with certain bicyclic and tricyclic cyclobutanones. researchgate.net
Table 2: Zr(salen) Complex Catalyzed Asymmetric Baeyer-Villiger Oxidation of this compound
| Catalyst | Oxidant | Solvent | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| (R,R)-Zr(salen) | Urea-hydrogen peroxide | Chlorinated organic solvents | 87 |
A general method for the conversion of prochiral 3-substituted cyclobutanones to enantioenriched γ-lactones has been developed using a palladium-catalyzed Baeyer-Villiger oxidation. caltech.edu This system employs phosphinooxazoline (PHOX) ligands to induce asymmetry. caltech.edu The reaction can provide the desired lactones in high yields (up to 99%) and with enantiomeric excesses of up to 81%. caltech.edunih.gov This approach broadens the scope of metal-catalyzed Baeyer-Villiger oxidations, offering a valuable tool for the synthesis of chiral γ-lactones. caltech.edu
Table 3: Palladium-Catalyzed Asymmetric Baeyer-Villiger Oxidation of this compound with PHOX Ligands
| Catalyst System | Oxidant | Yield (%) | Enantiomeric Excess (ee) (%) |
|---|---|---|---|
| Palladium with PHOX ligands | Not specified | up to 99 | up to 81 |
Asymmetric Baeyer-Villiger Oxidation Catalysis
Organocatalyzed Methods using Chiral Phosphoric Acids
Chiral phosphoric acids have emerged as effective organocatalysts for the asymmetric Baeyer-Villiger (B-V) oxidation of 3-substituted cyclobutanones, utilizing hydrogen peroxide as the oxidant. semanticscholar.org Mechanistic investigations, combining experimental and theoretical approaches, have shed light on the reaction pathway. semanticscholar.org It has been determined that the reaction likely proceeds through a two-step concerted mechanism. semanticscholar.org
In this proposed mechanism, the chiral phosphoric acid catalyst plays a bifunctional role. It activates the carbonyl group of the cyclobutanone (B123998) towards nucleophilic attack and simultaneously enhances the nucleophilicity of hydrogen peroxide through hydrogen-bonding interactions. semanticscholar.org The subsequent rearrangement of the Criegee intermediate is considered the rate-determining step. semanticscholar.org The high reactivity observed in this catalytic system is partly attributed to the inherent ring strain of the cyclobutanone. semanticscholar.org The stereochemical outcome of the reaction is rationalized by analyzing the relative energies of the competing diastereomeric transition states. semanticscholar.org
Enzyme-Mediated Baeyer-Villiger Oxidations (Baeyer-Villiger Monooxygenases)
Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the Baeyer-Villiger oxidation in biological systems. wikipedia.orgresearchgate.net These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to insert an oxygen atom adjacent to a carbonyl group, yielding an ester or lactone. wikipedia.orgresearchgate.net The catalytic cycle involves the reduction of the FAD cofactor by NADPH, which then reacts with molecular oxygen to form a reactive peroxyflavin intermediate responsible for the oxidation. wikipedia.orgnih.gov
BVMOs have garnered significant attention in synthetic chemistry due to their potential as "green" catalysts for performing stereoselective oxidations. researchgate.net They have been successfully employed in the oxidation of a wide range of non-natural substrates, including cyclic ketones, to produce chiral lactones, which are valuable intermediates in organic synthesis. researchgate.netresearchgate.net The use of BVMOs can be in the form of isolated enzymes, often requiring a cofactor recycling system, or as whole-cell biocatalysts. researchgate.net
Stereospecific and Regioselective Aspects of B-V Oxidation
The Baeyer-Villiger oxidation is renowned for its high degree of stereospecificity and regioselectivity. organic-chemistry.orgnih.gov The migration of a substituent from the carbonyl carbon to the adjacent oxygen atom proceeds with retention of the migrating group's stereochemistry. wikipedia.org The regioselectivity of the reaction, which dictates which of the two alpha-carbons migrates, is governed by the migratory aptitude of the substituents. organic-chemistry.org Generally, the group that can better stabilize a positive charge exhibits a higher tendency to migrate. organic-chemistry.org The established order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org
In the context of this compound, the regioselectivity of the Baeyer-Villiger oxidation is a critical consideration. researchgate.netrsc.org The reaction can theoretically yield two different lactone products, depending on whether the phenyl-substituted or the unsubstituted side of the carbonyl group migrates. The inherent migratory preferences of the substituents play a significant role in determining the major product. organic-chemistry.org
Computational Studies on Baeyer-Villiger Oxidation Mechanism
Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanism of the Baeyer-Villiger oxidation. researchgate.netnih.gov These theoretical investigations have provided detailed insights into the transition states and intermediates involved in the reaction pathway. researchgate.net For instance, in the reaction of propanone with trifluoroperacetic acid, DFT calculations have supported a neutral, two-step concerted mechanism. researchgate.net
Theoretical studies on the asymmetric Baeyer-Villiger oxidation of 4-phenylcyclohexanone (B41837) catalyzed by a chiral scandium(III) complex indicated that the initial addition of the peroxy acid to the carbonyl group is the rate-determining step. nih.gov The catalyst, in conjunction with the conjugate base of the peroxy acid, acts as a bifunctional system, activating the ketone and facilitating proton transfer, thereby lowering the activation energy. nih.gov
Formation of γ-Butyrolactones
The Baeyer-Villiger oxidation of cyclobutanones, including this compound, is a direct route to the synthesis of γ-butyrolactones. researchgate.netnih.gov These five-membered lactones are prevalent structural motifs in a variety of natural products and serve as important building blocks in organic synthesis. nih.govnih.gov The oxidation of this compound results in the formation of a γ-butyrolactone derivative, with the phenyl group positioned on the lactone ring. The specific regiochemical and stereochemical outcome of this transformation is of considerable interest for the synthesis of enantiomerically pure compounds. researchgate.net
Desymmetrization Strategies
Desymmetrization is a powerful synthetic strategy for the creation of chiral molecules from achiral or meso starting materials. rsc.orgnih.gov In the case of prochiral 3-substituted cyclobutanones like this compound, desymmetrization offers an efficient route to enantiomerically enriched products. nih.govorganic-chemistry.org One notable approach involves the enantioselective deprotonation of the cyclobutanone using a chiral lithium amide base at low temperatures. nih.gov The resulting chiral enolate can then be trapped with an electrophile to afford a chiral functionalized cyclobutanone. nih.gov
An alternative organocatalytic approach utilizes proline-based catalysts to achieve the desymmetrization of this compound. nih.gov In this method, the catalyst activates the cyclobutanone through the formation of a chiral enamine, which then reacts with an aldehyde in an aldol-type reaction. nih.gov This strategy has the advantage of operating at milder conditions compared to the cryogenic temperatures required for the chiral lithium amide method. nih.gov
Ring Expansion via Enantioselective Deprotonation
The ring expansion of cyclobutanones provides access to larger ring systems, which are valuable scaffolds in organic synthesis. researchgate.netnih.gov While not directly focused on this compound, related studies on other cyclobutanone systems demonstrate the potential of this strategy. For instance, the enantioselective deprotonation of a 3-substituted cyclobutanone, as described in the desymmetrization strategies, generates a chiral enolate. rsc.org This enolate can potentially undergo rearrangement or react with suitable reagents to facilitate a ring expansion process. The inherent strain of the four-membered ring can serve as a driving force for such transformations. nih.gov
Reduction Reactions
The reduction of the carbonyl group in this compound to a hydroxyl group is a key transformation that leads to the formation of 3-phenylcyclobutanol. This process can result in two diastereomeric products: cis-3-phenylcyclobutanol and trans-3-phenylcyclobutanol. The stereoselectivity of this reaction is highly dependent on a variety of factors, including the nature of the reducing agent, the reaction conditions, and the inherent structural features of the cyclobutanone ring.
Stereoselective Hydride Reductions of this compound to Cyclobutanols
Experimental and computational studies have demonstrated that the hydride reduction of 3-substituted cyclobutanones, including this compound, is highly selective for the formation of the cis alcohol, often exceeding 90% selectivity. This pronounced selectivity can be further manipulated by altering the reaction parameters.
The steric bulk of the hydride-donating agent plays a significant role in the stereochemical outcome of the reduction. While both small and bulky reducing agents predominantly yield the cis isomer, the degree of selectivity can be affected. For instance, the reduction of this compound with various hydride reagents consistently favors the formation of the cis alcohol.
| Reducing Agent | Predominant Isomer |
| Lithium Aluminium Hydride (LiAlH4) | cis |
| Lithium Triisopropylborohydride | cis |
| Sodium Triisopropylborohydride | cis |
This high cis selectivity, irrespective of the reducing agent's size, suggests that other factors, such as torsional strain and electronic effects, are dominant in controlling the direction of hydride attack.
The nature of the metal counterion associated with the hydride reagent can influence the stereoselectivity of the reduction. While detailed studies specifically on the effect of different metal counterions (e.g., Li⁺ vs. Na⁺) in the reduction of this compound are part of broader investigations into cyclobutanone reductions, the general principle is that the counterion can coordinate with the carbonyl oxygen, thereby influencing the trajectory of the incoming hydride. This coordination can alter the steric and electronic environment around the carbonyl group, potentially impacting the cis:trans product ratio.
The stereoselectivity of the hydride reduction of this compound is sensitive to both temperature and the polarity of the solvent used. Lowering the reaction temperature has been shown to enhance the already high selectivity for the cis isomer. Similarly, decreasing the polarity of the solvent can also lead to an increase in the formation of the cis product. These observations are consistent with the principles of thermodynamic and kinetic control, where lower temperatures and less polar solvents can amplify the energetic differences between the transition states leading to the cis and trans products.
| Condition | Effect on cis Isomer Formation |
| Lowering Reaction Temperature | Increased Selectivity |
| Decreasing Solvent Polarity | Increased Selectivity |
Computational studies employing Density Functional Theory (DFT) have been instrumental in elucidating the underlying factors that govern the high cis-selectivity observed in the hydride reduction of this compound. DFT calculations allow for the modeling of the reaction pathways and the determination of the energies of the transition states leading to the different stereoisomers.
These computational models have revealed that torsional strain plays a major role in favoring the anti-facial attack of the hydride, which corresponds to the formation of the cis alcohol. This finding is in agreement with the well-established Felkin-Anh model for predicting the stereochemistry of nucleophilic additions to carbonyl groups. The computed cis:trans ratios from DFT calculations have shown good agreement with experimental results, highlighting the predictive power of computational chemistry in understanding and rationalizing stereoselectivity.
Non-Covalent Interaction (NCI) analysis is a computational tool used to visualize and understand the nature of non-covalent interactions within molecules and transition states. In the context of the hydride reduction of this compound, NCI analysis complements DFT calculations by providing a qualitative picture of the stabilizing and destabilizing interactions in the transition states.
C-C Bond Activation and Cleavage
The strained C-C bonds of the cyclobutane (B1203170) ring in 3-substituted cyclobutanones present unique opportunities for activation and cleavage, enabling novel synthetic transformations. The prochiral nature of the two α-C−C bonds allows for enantioselective desymmetrization strategies.
Transition metal catalysis has been instrumental in exploring these pathways. For instance, rhodium(I) complexes have been shown to catalyze the direct oxidative addition into the enantiotopic C-C bonds of cyclobutanones. This activation leads to the formation of a rhoda(III)cyclopentanone intermediate, which can then undergo carboacylation with tethered olefins or carbonyl groups, providing efficient access to complex polycyclic structures with high enantioselectivity. nih.gov The total synthesis of (−)-cycloclavine, a polycyclic indole (B1671886) alkaloid, was achieved using an enantioselective C−C activation and functionalization of a cyclobutanone as a key step. nih.gov
Lewis acids also play a crucial role in the cleavage of cyclobutanone rings. An unprecedented synergistic cleavage of both C2-C3 bonds in 3-arylcyclobutanones has been achieved using a Lewis acid in the presence of water, yielding aryl alkyl ketones under mild conditions. researchgate.netresearchgate.net The choice of the Lewis acid can fully control the reaction pathway and the regioselectivity of the C-C bond cleavage site, providing selective access to distinct polycyclic scaffolds such as indenylacetic acid derivatives or benzoxabicyclo[3.2.1]octan-3-ones. nih.gov
Domino Cyclization Reactions
Domino reactions, or cascade reactions, involving this compound provide an efficient route to complex heterocyclic structures by forming multiple bonds in a single synthetic operation. These reactions leverage the reactivity of the cyclobutanone moiety to initiate a sequence of intramolecular or intermolecular transformations.
Copper-Catalyzed Synthesis of Spirotetrahydroquinoline Derivatives from Cyclobutanone Oxime
A notable example of a domino reaction is the copper-catalyzed synthesis of spirotetrahydroquinoline (STHQ) derivatives from cyclobutanone oxime and anilines. researchgate.netresearchgate.net This method offers a direct and scalable approach to constructing these valuable scaffolds, which are prevalent in pharmaceutical chemistry. researchgate.netdicp.ac.cn The reaction proceeds under mild conditions and demonstrates broad substrate scope and high functional group tolerance. researchgate.netresearchgate.net
The optimized conditions for this transformation typically involve a copper(II) trifluoroacetate (B77799) catalyst in a solvent like hexane. researchgate.net The proposed mechanism begins with the copper-catalyzed reaction of an aniline (B41778) with cyclobutanone oxime to form an imine intermediate. This intermediate then isomerizes to an enamine, which subsequently undergoes an intermolecular cyclization followed by an aromatization process to yield the final spirotetrahydroquinoline product. researchgate.netresearchgate.net A 5.0 mmol scale reaction has been demonstrated to produce the target product in an 82% yield, highlighting the practical utility of this process. researchgate.netresearchgate.net
Below is a table summarizing the optimized reaction conditions for this synthesis.
| Parameter | Optimal Condition |
| Catalyst | Copper(II) trifluoroacetate (Cu(TFA)₂) |
| Catalyst Loading | 20 mol% |
| Reactant | Cyclobutanone oxime ether |
| Solvent | Hexane |
| Temperature | 80 °C |
| Atmosphere | Ambient Air |
| Time | 12 hours |
| Yield | Up to 92% |
| Data sourced from a study on the copper-catalyzed domino cyclization of anilines and cyclobutanone oxime ethers. dicp.ac.cn |
Ring Opening Reactions
The significant ring strain in cyclobutanones (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions, which serve as a driving force for various transformations. These reactions can be initiated by heat, light, or catalysts, leading to the formation of more stable, open-chain or larger ring systems.
Cascade Ring-Opening/Cyclization Reactions with Naphthol
A compelling application of ring-opening chemistry is the cascade reaction of substituted cyclobutanones with nucleophiles like naphthol. Specifically, the reaction between 3-ethoxy-2-phenylcyclobutanone and 2-naphthol (B1666908) has been investigated to synthesize 2,8-dioxabicyclo[3.3.1]nonane derivatives. nih.gov This transformation involves a sequence of ring-opening followed by a double cyclization. nih.gov
The reaction is initiated by the nucleophilic attack of 2-naphthol on the carbonyl carbon of the cyclobutanone, which prompts the ring to open. The subsequent elimination of ethanol and enolization generates a key alkenone intermediate. nih.gov This intermediate can then proceed through two possible pathways involving either a Michael addition followed by a dioxygen double cyclization or a protonation-assisted cyclization and subsequent (3+3) annulation to form the final bicyclic product. nih.govacs.org
Brønsted Acid Catalysis in Ring-Opening
Brønsted acids are effective catalysts for initiating the ring-opening of cyclobutanones. In the cascade reaction with 2-naphthol, the Brønsted acid protonates the carbonyl group of the cyclobutanone. nih.gov This protonation polarizes the C-C bonds of the ring, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by 2-naphthol, which triggers the ring-opening process. nih.govacs.org Theoretical investigations using DFT calculations have shown that this acid catalysis is crucial for the reaction to proceed, lowering the activation energy for the key bond-forming and bond-breaking steps. nih.gov
Enantioselective Desymmetrization via Aldol (B89426) Reactions
The prochiral nature of this compound makes it an ideal substrate for enantioselective desymmetrization reactions. One of the pioneering strategies in this area involves asymmetric aldol reactions to create chiral centers with high stereocontrol.
Pioneering work in the early 1990s demonstrated a strategy based on the enantioselective deprotonation of this compound using a chiral lithium amide base at low temperatures. nih.gov This step generates a chiral enolate, which can be trapped with an electrophile. For instance, trapping the chiral enolate with triethylsilyl (TES) chloride yields a silyl (B83357) enol ether with a high enantiomeric ratio (96:4). Subsequent reaction with an aldehyde, such as valeraldehyde, in the presence of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), leads to the formation of the desired aldol adduct as a mixture of diastereoisomers. nih.gov This approach effectively transforms the prochiral starting material into an enantiomerically enriched product with newly formed stereocenters. nih.gov
The table below outlines the key steps and outcomes of this enantioselective aldol reaction.
| Step | Reagents | Intermediate/Product | Enantiomeric Ratio (er) |
| Enantioselective Deprotonation | This compound, Chiral Lithium Amide | Chiral Lithium Enolate | N/A |
| Enolate Trapping | Triethylsilyl (TES) chloride | Silyl enol ether | 96:4 |
| Aldol Addition | Valeraldehyde, Tetrabutylammonium fluoride (TBAF) | Aldol adduct | N/A |
| This table summarizes the desymmetrization strategy developed by Honda and colleagues. nih.gov |
Aza-Baeyer-Villiger Rearrangement
The Aza-Baeyer-Villiger rearrangement offers a pathway for nitrogen insertion into cyclic ketones, yielding valuable lactams. In the case of this compound, this reaction facilitates its conversion into 4-phenylpyrrolidin-2-one. This transformation is achieved under mild conditions using O-(diphenylphosphinyl)hydroxylamine (DPPH) as the aminating agent.
The reaction is typically conducted by treating a solution of this compound in N,N-dimethylformamide (DMF) with DPPH. researchgate.netudayton.edu The mixture is stirred at a controlled temperature of 25 °C for approximately 24 hours to ensure the completion of the rearrangement. researchgate.netudayton.edu
Mechanistic studies indicate that this reaction proceeds through a pathway distinct from the classical Beckmann rearrangement. The transformation is believed to occur via a Criegee-like intermediate. researchgate.netbeilstein-journals.org This hypothesis is supported by the observation of an oxime ester as a side-product, which, under the established reaction conditions, does not convert to the final γ-lactam product. researchgate.net The migrating aptitude of the adjacent groups in this rearrangement aligns with that of the parent Baeyer-Villiger reaction, allowing for a highly regioselective and stereospecific nitrogen insertion process. beilstein-journals.org
Table 1: Aza-Baeyer-Villiger Rearrangement of this compound
| Reactant | Reagent | Solvent | Product |
| This compound | O-(diphenylphosphinyl)hydroxylamine (DPPH) | N,N-dimethylformamide (DMF) | 4-Phenylpyrrolidin-2-one |
Reactions of this compound Oxime
Detailed research findings specifically documenting the reactions of this compound oxime are not extensively available in the reviewed literature. While the broader class of cyclobutanone oximes and their esters are known to undergo various transformations, such as radical-mediated ring-opening and C-C bond cleavage to form aliphatic nitriles, specific examples and conditions for the 3-phenyl substituted variant are not provided in the search results. Therefore, to adhere strictly to the requested scope, this section cannot be elaborated upon with specific reaction details.
Computational and Theoretical Studies on 3 Phenylcyclobutanone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been employed to investigate the structural and reactive properties of 3-phenylcyclobutanone. vub.ac.be Computational studies have utilized DFT to rationalize experimental outcomes, particularly in stereoselective reactions. For instance, calculations have been performed to understand the stereoisomeric ratios obtained during the hydride reduction of this compound. vub.ac.be
These computational models often incorporate dispersion corrections, such as Grimme's DFT-D3 with Becke-Johnson damping, to accurately account for non-covalent interactions, which are crucial for improving the precision of calculated reaction barrier heights. vub.ac.be The choice of functional and basis set is critical; a common approach involves geometry optimization at a certain level of theory (e.g., ωB97X-D/cc-pVDZ) followed by single-point energy calculations with a more robust combination (e.g., B2PLYP-D3/aug-cc-pVTZ) to refine the energetic profile. vub.ac.be
DFT calculations have been instrumental in optimizing the geometries of transition states for reactions involving this compound. A notable application is the study of its reduction by various hydride agents, such as Lithium Aluminum Hydride (LiAlH₄). vub.ac.be In this context, researchers have modeled the different pathways for the hydride attack—specifically, the syn-facial (from the same side as the phenyl group) and anti-facial (from the opposite side) approaches. vub.ac.be
The energetic profiles for these reaction pathways are determined by calculating the relative Gibbs free energies of the optimized transition state geometries. These calculations reveal the energetic barriers for each approach, thereby predicting the most favorable reaction pathway. For the reduction of this compound with LiAlH₄, calculations consistently show that the transition states corresponding to the anti-facial attack are lower in energy than those for the syn-facial attack. This energetic preference explains the experimental observation that the cis-alcohol is the major product. vub.ac.be
The computed energetic data for the reduction with LiAlH₄ at 298 K are summarized below.
| Reaction Path | Approach | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Bidentate | Anti-facial | 0.00 |
| Bidentate | Syn-facial | 1.39 |
| Tridentate | Anti-facial | 1.08 |
| Tridentate | Syn-facial | 2.12 |
DFT has provided significant insights into the reaction mechanisms of this compound. The stereoselective reduction by hydride reagents has been a key area of investigation. Computational studies have elucidated that the preference for the formation of the cis-cyclobutanol product is governed by steric and electronic factors within the transition state. vub.ac.be
The mechanism is rationalized using models like the Felkin-Anh model, where the hydride nucleophile attacks the carbonyl carbon from the least hindered face. DFT calculations support this by showing that the anti-facial approach, which leads to the cis product, is favored. The primary factor driving this selectivity is identified as torsional strain. In the transition state arising from the anti-facial attack, the phenyl group can adopt a conformation that minimizes steric hindrance, whereas the syn-facial attack leads to greater repulsive interactions. vub.ac.be
Furthermore, the computational results for the reduction of this compound have been compared with those for other 3-substituted cyclobutanones, revealing that while torsional strain is a major factor for the phenyl-substituted compound, repulsive electrostatic interactions can become dominant with other substituents like benzyloxy groups. vub.ac.be The good agreement between the computationally predicted cis:trans product ratios and those determined experimentally underscores the predictive power of DFT in mechanistic investigations. vub.ac.be
| Reducing Agent | Temperature (K) | Experimental cis:trans Ratio | Theoretical cis:trans Ratio |
|---|---|---|---|
| LiAlH₄ | 298 | 92:8 | 88:12 |
Detailed Frontier Molecular Orbital (FMO) analysis specific to this compound has not been extensively reported in the reviewed scientific literature. While FMO theory is a common tool for analyzing cycloaddition and other reactions, specific HOMO-LUMO energy values and orbital visualizations for this compound were not available in the primary sources. acs.orgsciencemadness.orgscribd.com
Specific Molecular Electrostatic Potential (MEP) maps for this compound were not found in the surveyed literature. Although MEP analysis is a valuable technique for visualizing charge distributions and predicting sites for electrophilic and nucleophilic attack, dedicated studies presenting MEP maps for this molecule could not be identified. researchgate.net
Mulliken charge population analysis data for this compound are not detailed in the primary scientific articles reviewed for this summary. This type of analysis, which estimates partial atomic charges, has not been a focus of the available computational studies on this specific molecule. researchgate.netresearchgate.net
Computational studies focused on the DFT-based prediction of spectroscopic properties (such as IR, NMR, or UV-Vis spectra) for this compound were not identified in the reviewed literature. Existing research has primarily concentrated on reaction mechanisms and stereoselectivity rather than spectroscopic prediction. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations, which provide insights into the conformational dynamics and intermolecular interactions of molecules over time, have not been specifically reported for this compound. Such studies would be valuable for understanding the flexibility of the cyclobutane (B1203170) ring, the orientation of the phenyl substituent, and the interactions with solvent molecules or other surrounding chemical species. The puckering of the four-membered ring and the rotational freedom of the phenyl group are key dynamic features that could be elucidated through MD simulations.
While general principles of molecular dynamics are well-established, the specific parameters and force fields required for an accurate simulation of this compound would need to be carefully selected or developed. The results of such simulations, including data on conformational preferences, interaction energies, and solvent effects, would provide a deeper understanding of the compound's behavior at a molecular level. However, at present, there is a lack of published research presenting these findings for this compound.
Non-Covalent Interaction (NCI) Index Analysis
Non-Covalent Interaction (NCI) Index analysis is a computational method used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, which are crucial for understanding molecular recognition and crystal packing. There are no specific NCI analyses for this compound found in the reviewed literature.
An NCI analysis of this compound would be expected to reveal intramolecular interactions between the phenyl ring and the cyclobutanone (B123998) moiety. For instance, weak attractive interactions between the hydrogen atoms of the cyclobutane ring and the π-system of the phenyl ring could be identified. Furthermore, intermolecular NCI analysis in a simulated condensed phase or crystal structure would highlight the key interactions governing the solid-state packing of the molecule. This could include π-π stacking of the phenyl rings and interactions involving the carbonyl group.
Although NCI analysis has been applied to various organic molecules, including other cyclic ketones to understand reaction mechanisms, a dedicated study on the non-covalent interaction landscape of this compound has not been published. Such an investigation would contribute to a more complete picture of its chemical and physical properties.
Applications of 3 Phenylcyclobutanone in Complex Molecule Synthesis
Synthesis of γ-Butyrolactones
A primary application of 3-phenylcyclobutanone is in the synthesis of γ-butyrolactones (gamma-butyrolactones). This transformation is classically achieved through the Baeyer-Villiger oxidation. organic-chemistry.orgsigmaaldrich.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclobutanone (B123998), resulting in the expansion of the four-membered ring to a five-membered lactone (a cyclic ester). thermofisher.com
The Baeyer-Villiger oxidation of this compound is regioselective. The migratory aptitude of the groups attached to the carbonyl carbon dictates where the oxygen is inserted. In this case, the secondary carbon with the phenyl group attached is more likely to migrate than the unsubstituted secondary carbon, leading to the formation of 4-phenyl-dihydrofuran-2(3H)-one. organic-chemistry.org Various oxidizing agents can be employed for this reaction, including peracids like meta-chloroperoxybenzoic acid (m-CPBA) or a combination of hydrogen peroxide and a Lewis acid catalyst. organic-chemistry.orgsigmaaldrich.com Asymmetric versions of this reaction, using chiral catalysts, can yield enantiomerically enriched lactones, which are crucial intermediates for chiral drug synthesis. sigmaaldrich.comsigmaaldrich.com The resulting γ-butyrolactone scaffold is a common motif in many biologically active compounds and natural products. nih.gov
Precursor for Biologically Active Carbocyclic and Heterocyclic Compounds
The cyclobutane (B1203170) ring is a privileged structure in medicinal chemistry, imparting unique conformational constraints on molecules that can lead to enhanced biological activity and improved pharmacokinetic properties. This compound serves as an excellent starting point for synthesizing a variety of substituted carbocyclic and heterocyclic compounds.
For instance, the ketone functionality can be readily converted into other functional groups or used as a handle for carbon-carbon bond formation. Reductive amination can introduce nitrogen-containing substituents, leading to compounds like 2,4-bis(dimethylaminomethyl)-3-phenylcyclobutane. sigmaaldrich.com Furthermore, the cyclobutanone ring itself can be a precursor to other ring systems. As discussed previously, ring expansion via the Baeyer-Villiger oxidation leads to five-membered heterocyclic γ-butyrolactones. sigmaaldrich.com Other transformations can lead to the synthesis of different heterocyclic frameworks, such as pyrazole (B372694) derivatives, by reacting the cyclobutanone with appropriate reagents. For example, a 3-(5H-pyrazolyl)cyclobutanone derivative has been synthesized by first creating the cyclobutanone fragment and then forming the pyrazole ring through cyclization. researchgate.net These synthetic strategies highlight the role of this compound as a versatile platform for generating diverse molecular scaffolds for biological screening.
Role in Natural Product Synthesis
The structural motifs derived from cyclobutanones are present in a range of natural products. The conversion of a substituted cyclobutanone to a γ-butyrolactone via Baeyer-Villiger oxidation is a key strategy employed in the total synthesis of complex natural molecules. nih.gov
A notable example is the synthesis of eupomatilones, a class of natural products exhibiting antifungal and anticancer activities. nih.gov In a reported synthesis, a 3-substituted cyclobutanone undergoes a palladium-catalyzed arylation followed by a Baeyer-Villiger oxidation. This key oxidation step converts the four-membered ring into the core γ-butyrolactone structure of the natural product. This sequence demonstrates the strategic importance of the cyclobutanone-to-lactone pathway in achieving the molecular architecture of complex natural products. While this specific example uses a 3-methylcyclobutanone, the principle directly applies to this compound, showcasing its potential as a precursor in the synthesis of phenyl-containing natural products or their analogs. nih.gov
Intermediate in Drug Discovery and Development
This compound and its derivatives are valuable intermediates in the discovery and development of new drugs, providing a rigid scaffold to build upon for targeting various biological systems.
Alkaloids containing a cyclobutane ring represent a unique class of natural products with diverse biological activities, including antimicrobial and antitumor properties. nih.gov The synthesis of these complex structures often relies on key intermediates that contain the pre-formed four-membered ring. Functionalized cyclobutanones are critical precursors for building the intricate polycyclic systems of these alkaloids. For instance, 3-(chloromethyl)cyclobutanone, a derivative of cyclobutanone, is used in the synthesis of 2,4-methanoproline analogues, which possess the 2-azabicyclo[2.1.1]hexane skeleton found in some insect antifeedant natural products. researchgate.net This highlights how a functionalized cyclobutane core, akin to that of this compound, serves as a foundational building block for constructing the characteristic frameworks of cyclobutane-containing alkaloids and their analogs for further biological investigation. openmedicinalchemistryjournal.com
Combretastatin A4 (CA4) is a potent natural product that inhibits tubulin polymerization, making it a powerful anticancer and vascular-disrupting agent. However, its clinical utility is hampered by the isomerization of its biologically active cis-stilbene (B147466) double bond to the inactive trans-isomer. nih.govresearchgate.net To overcome this stability issue, medicinal chemists have designed "cis-restricted" analogs where the double bond is replaced with a more stable ring structure.
One successful strategy involves replacing the stilbene (B7821643) bridge with a 1,3-disubstituted cyclobutane ring. nih.gov This modification locks the two phenyl rings in a fixed orientation that mimics the active cis-conformation of CA4 while preventing isomerization. In this approach, a cyclobutanone derivative serves as the key intermediate for introducing the two aryl groups onto the cyclobutane scaffold. nih.gov The resulting cis- and trans-cyclobutane analogs of CA4 have demonstrated significant cytotoxic properties against human cancer cell lines, validating the use of the cyclobutane core as an effective and stable replacement for the olefin in CA4. nih.govmdpi.com
| Compound | Cancer Cell Line | Cytotoxicity (IC₅₀, µM) | Reference |
|---|---|---|---|
| cis-Cyclobutane Analog (2a) | HepG2 (Hepatocarcinoma) | 15.2 ± 1.1 | nih.gov |
| trans-Cyclobutane Analog (2b) | HepG2 (Hepatocarcinoma) | 23.4 ± 1.9 | nih.gov |
| cis-Cyclobutane Analog (2a) | SK-N-DZ (Neuroblastoma) | 12.1 ± 0.9 | nih.gov |
| trans-Cyclobutane Analog (2b) | SK-N-DZ (Neuroblastoma) | 18.9 ± 1.3 | nih.gov |
| Combretastatin A4 (CA4) | HepG2 (Hepatocarcinoma) | 0.0031 ± 0.0002 | nih.gov |
GABAB receptor agonists are therapeutically important for treating conditions like muscle spasticity and gastroesophageal reflux disease. tocris.com A prominent example is Baclofen, which is chemically known as 4-amino-3-(4-chlorophenyl)butanoic acid. The structural backbone of such molecules, a γ-amino acid, can be synthetically derived from γ-butyrolactones.
A plausible and chemically sound synthetic route to analogs of GABAB receptor agonists can be envisioned starting from a substituted this compound. For example, 3-(4-chlorophenyl)cyclobutanone (B2907979) could undergo a Baeyer-Villiger oxidation to yield the corresponding 4-(4-chlorophenyl)-dihydrofuran-2(3H)-one. This lactone can then be subjected to ring-opening via aminolysis (e.g., with ammonia (B1221849) or a primary amine), which cleaves the ester bond to form a γ-hydroxy amide. Subsequent chemical modifications would lead to the desired γ-amino acid structure, providing a viable pathway to novel Baclofen analogs and other potential GABAB receptor agonists. This strategy leverages the robust chemistry of this compound to access the core scaffold of this important class of therapeutic agents.
Cyclobutanone Inhibitors of Enzymes (e.g., Diaminopimelate Desuccinylase)
The growing threat of antibiotic resistance has spurred research into novel antibacterial agents that act on new molecular targets. One such promising target is N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a metalloenzyme found in the lysine (B10760008) biosynthetic pathway of most bacteria but absent in humans. researchgate.net This pathway is crucial for the synthesis of L-lysine and meso-diaminopimelic acid (m-DAP), an essential component of the peptidoglycan cell wall in many bacteria. researchgate.net Inhibition of DapE disrupts this pathway, leading to bacterial cell death, making it an attractive target for the development of new antibiotics. nih.gov
Recent studies have focused on the design and synthesis of cyclobutanone-based compounds as potential inhibitors of DapE. nih.govluc.edu The rationale behind using the cyclobutanone scaffold lies in its ability to mimic the transition state of the enzyme-catalyzed reaction. mdpi.com The strained four-membered ring of cyclobutanone makes its carbonyl carbon highly electrophilic. researchgate.net This electrophilicity facilitates the formation of a hydrated gem-diol, which is proposed to mimic the tetrahedral transition state of the substrate hydrolysis reaction mediated by the dinuclear zinc center in the active site of DapE. nih.govnih.gov
In a notable study, a library of 37 α-aminocyclobutanone amides and sulfonamides was synthesized and screened for their inhibitory activity against DapE from Haemophilus influenzae (HiDapE). nih.govluc.edu This research identified several compounds with micromolar inhibitory potency. nih.govluc.edu The synthesis of these inhibitors utilized a modular approach starting from a protected 2-aminocyclobutanone synthon, which allowed for the facile introduction of diverse functionalities at the α-position.
The general structure of the synthesized inhibitors consists of an α-aminocyclobutanone core with various amide or sulfonamide side chains. Molecular docking studies suggest that the deprotonated hydrate (B1144303) of the cyclobutanone ring binds to the di-zinc catalytic center of the DapE active site. nih.govnih.gov
Detailed Research Findings
The screening of the α-aminocyclobutanone library against HiDapE led to the identification of several inhibitors with significant activity. The inhibitory concentrations (IC50) for some of the more potent compounds are presented in the table below.
| Compound | R Group | IC50 (µM) |
| 3j | 2-hydroxy-4-methoxybenzamide | 66.4 |
| 3k | 3,4,5-trimethoxybenzamide | 39.6 |
| 3u | 2-benzimidazole | 52.4 |
| 3af | 4-fluorophenylsulfonamide | 53.3 |
| 3y | N-(4-methoxyphenylsulfonyl)-D-valine | 23.1 |
The most potent inhibitor identified in this series was compound 3y , with an IC50 value of 23.1 µM. luc.edu Further investigation of this compound using thermal shift analysis enabled the determination of its inhibition constant (Ki) to be 10.2 µM. nih.govluc.edu
It is important to note that the specific use of This compound as a starting material or intermediate in the synthesis of these particular α-aminocyclobutanone-based DapE inhibitors is not explicitly detailed in the reviewed literature. The synthetic schemes provided in the research articles start from a generic protected 2-aminocyclobutanone synthon.
The research into cyclobutanone-based inhibitors of DapE represents a promising avenue for the development of novel antibiotics. The modular synthesis approach allows for the creation of a diverse range of compounds, and the encouraging inhibitory activities of the initial library warrant further investigation and optimization of this chemical scaffold.
Stereochemical Aspects of 3 Phenylcyclobutanone Chemistry
Enantioselective Transformations
Enantioselective transformations of 3-phenylcyclobutanone provide access to chiral building blocks that are valuable in organic synthesis. A notable example is the asymmetric condensation of this compound to form cyanocyclopropanes. This process can be catalyzed by chiral phosphoric acids (CPAs), leading to the formation of all four possible cyclopropane isomers with a high degree of stereocontrol. The reaction proceeds through an asymmetric nitrogen insertion into the prochiral cyclobutanone (B123998), involving an organocatalyzed asymmetric condensation followed by a chirality transfer via an intercepted Neber rearrangement. The choice of the CPA catalyst dictates the configuration of the final products. For instance, using CPA 7e can lead to the formation of (R,S) and (R,R) isomers, while its enantiomer, ent-7e, yields the (S,R) and (S,S) isomers.
The reaction has been shown to be scalable and tolerates a variety of substituents on the phenyl ring, including those with different electronic and steric properties. Halogen substitutions are also well-tolerated. While alkyl-substituted cyclobutanones generally result in excellent yields and good enantiomeric induction, 3,3-disubstituted cyclobutanones have shown lower selectivity.
Another key enantioselective transformation is the Baeyer-Villiger oxidation. The use of cationic cobalt(III) salen complexes as catalysts with hydrogen peroxide as the oxidant has been reported for the oxidation of this compound, yielding the corresponding lactone with enantiomeric excesses (ee) up to 78%. researchgate.net Similarly, zirconium-salen catalysts have been employed for the Baeyer-Villiger oxidation of cyclobutanone derivatives, achieving ee values between 69% and 78%. researchgate.net
| Transformation | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Condensation | Chiral Phosphoric Acid (CPA 7e) | Cyanocyclopropanes | High (isomer dependent) | researchgate.net |
| Baeyer-Villiger Oxidation | Cationic Co(III)(salen) / H₂O₂ | γ-lactone | up to 78% | researchgate.net |
| Baeyer-Villiger Oxidation | [Zr(salen)] / H₂O₂ | γ-lactone | 69-78% | researchgate.net |
Diastereoselective Control in Reactions
Diastereoselective control is crucial when new stereocenters are formed in molecules that already contain one or more stereocenters. In the chemistry of this compound derivatives, diastereoselectivity can be achieved through various strategies. For instance, the functionalization of cyanocyclopropane precursors derived from this compound can proceed with complete diastereoselectivity. An example is the benzylation of an intermediate, which yields the corresponding cyanocyclopropane with a diastereomeric ratio of 90:10. researchgate.net
The principles of diastereoselectivity are governed by the steric and electronic interactions between the existing stereocenter(s) and the incoming reagent at the prochiral center. High diastereoselectivity is achieved when there is a significant energy difference between the transition states leading to the different diastereomers. In the context of macrocyclization reactions involving 1,3-diols, chiral Brønsted acids like chiral phosphoric acids (CPAs) can enhance diastereoselectivity through hydrogen-bonding interactions. These interactions stabilize the transition state, favoring the formation of one diastereomer over the other.
Chiral Recognition in Oxidations
Chiral recognition is a key principle in asymmetric catalysis, where a chiral catalyst selectively reacts with one enantiomer of a racemic substrate or creates a chiral product from a prochiral substrate. In the context of this compound, this is particularly evident in the asymmetric Baeyer-Villiger oxidation.
The Baeyer-Villiger oxidation of 3-substituted cyclobutanones, including this compound, has been achieved with high enantioselectivity using flavinium-cinchona alkaloid ion-pair catalysts. chemrxiv.org Mechanistic studies suggest that the rate-determining step is the addition of the peroxide to the carbonyl group. The enantioselectivity of the reaction is influenced by the structure of the catalyst, with investigations revealing that only one stereocenter in the catalyst may be critical for achieving high stereoselectivity. chemrxiv.org This understanding has led to the development of simpler and more selective catalysts.
Furthermore, it is proposed that hydrogen-bonding networks between the substrate and the catalyst play a central role in the chiral recognition process. chemrxiv.org By positioning a lone pair donor on the substrate, the enantioselectivity of the Baeyer-Villiger oxidation can be significantly enhanced, reaching up to 95% ee with the original catalyst and over 99% ee with a newly designed catalyst. chemrxiv.org This highlights the importance of non-covalent interactions in achieving high levels of stereocontrol.
| Catalyst System | Substrate | Enantiomeric Excess (ee) | Key Finding | Reference |
| Flavinium-cinchona alkaloid ion-pair | 3-substituted cyclobutanones | up to 96% | One catalyst stereocenter is critical for high selectivity. | |
| Modified flavinium-cinchona alkaloid ion-pair | 3-substituted cyclobutanones with a lone pair donor | >99% | H-bonding network is central to the catalyst's function. | chemrxiv.org |
Stereoelectronic Effects
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, play a significant role in the chemistry of this compound. These effects are distinct from purely steric or electronic effects and arise from specific orbital interactions.
In the Baeyer-Villiger oxidation, both primary and secondary stereoelectronic effects are believed to control the outcome of the reaction. wikipedia.org The primary stereoelectronic effect necessitates that the migrating group is anti-periplanar to the oxygen-oxygen bond of the peroxide intermediate. This alignment allows for optimal overlap between the σ orbital of the migrating group and the σ* anti-bonding orbital of the peroxide bond, facilitating the migration step. wikipedia.org The secondary stereoelectronic effect requires the lone pair on the oxygen of the hydroxyl group to be anti-periplanar to the migrating group. wikipedia.org
The migratory aptitude in the Baeyer-Villiger oxidation (tert-alkyl > cyclohexyl > sec-alkyl > phenyl > prim-alkyl > methyl) is a classic example of how stereoelectronic factors, in conjunction with the ability of a group to stabilize a positive charge, dictate the regioselectivity of the reaction. organic-chemistry.org While general principles of stereoelectronic effects are well-established, their specific quantitative influence on the reactivity of this compound, beyond the well-studied Baeyer-Villiger oxidation, remains an area of ongoing investigation. Understanding these effects is crucial for predicting and controlling the outcomes of various reactions involving this versatile chemical compound.
Analytical and Spectroscopic Characterization Methods for 3 Phenylcyclobutanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Proton (¹H) NMR spectroscopy is routinely used to determine the diastereomeric ratio (dr) in mixtures of stereoisomers. spectrabase.com The quantification is achieved by integrating the signals corresponding to protons that are unique to each diastereomer. uni.lu However, in complex molecules, significant overlap of signals due to homonuclear scalar coupling can complicate this analysis. spectrabase.com
To overcome these challenges, advanced techniques such as band-selective pure shift NMR spectroscopy can be employed. pdx.edunih.gov This method collapses complex multiplets into singlets, which dramatically improves spectral resolution and allows for more accurate integration, even when chemical shift differences are small. spectrabase.compdx.edunih.gov This is particularly useful for resolving overlapping signals in crowded spectral regions, thereby enabling a straightforward and precise determination of the diastereomeric ratio. spectrabase.com
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within a molecule. For 3-Phenylcyclobutanone, distinct signals are expected for the carbonyl carbon, the aromatic carbons of the phenyl ring, and the aliphatic carbons of the cyclobutane (B1203170) ring. Based on typical chemical shift values, the approximate positions of these signals can be predicted. libretexts.org The carbonyl carbon of a ketone generally appears far downfield, while carbons in aromatic rings have characteristic shifts in the 125-150 ppm range. libretexts.org The aliphatic carbons of the cyclobutane ring are expected to appear further upfield.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom(s) | Environment | Predicted Chemical Shift (δ) ppm |
|---|---|---|
| C=O | Ketone | 205 - 220 |
| C (quaternary) | Aromatic (ipso-carbon) | 125 - 150 |
| CH (aromatic) | Aromatic | 125 - 150 |
| CH (aliphatic) | Aliphatic (methine C-Ph) | 25 - 35 |
Note: These are predicted ranges. Actual values may vary based on solvent and other experimental conditions.
Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY) is a powerful NMR technique used to determine the spatial proximity of protons within a molecule. researchgate.net It detects through-space dipolar couplings, with the strength of the NOE signal being inversely proportional to the distance between the protons (typically effective up to 5 Å). This method is crucial for assigning the relative stereochemistry of substituents on a ring system and for conformational analysis. researchgate.net
In the context of this compound derivatives, a 2D-NOESY spectrum would reveal correlations between the protons on the phenyl ring and those on the cyclobutane ring. For instance, NOE cross-peaks between the methine proton at the C3 position and the adjacent methylene (B1212753) protons would help in assigning their specific signals. Furthermore, observing NOEs between the ortho-protons of the phenyl group and specific protons on the cyclobutane ring can help define the preferred conformation and orientation of the phenyl substituent relative to the four-membered ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands. A key feature for cyclobutanone (B123998) rings is the carbonyl (C=O) stretching vibration, which appears at a significantly higher wavenumber (typically ~1780-1800 cm⁻¹) compared to acyclic or larger-ring ketones (e.g., ~1715 cm⁻¹) due to increased ring strain. Other expected absorptions include C-H stretches for the aromatic and aliphatic protons and C=C stretching vibrations from the phenyl ring. vscht.cz
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretch (strained ring) | ~1780 - 1800 |
| C-H | Aromatic Stretch | ~3000 - 3100 |
| C-H | Aliphatic Stretch | ~2850 - 3000 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (C₁₀H₁₀O, Molecular Weight: 146.19 g/mol ), high-resolution mass spectrometry would confirm its elemental composition. nist.govnist.gov The predicted m/z values for various adducts under different ionization conditions are a key part of its characterization. uni.lu
Table 3: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Mass-to-Charge Ratio (m/z) |
|---|---|
| [M+H]⁺ | 147.08045 |
| [M+Na]⁺ | 169.06239 |
| [M+NH₄]⁺ | 164.10699 |
| [M+K]⁺ | 185.03633 |
| [M-H]⁻ | 145.06589 |
Data sourced from PubChem. uni.lu
X-ray Crystallography for Structural Elucidation
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline compound. This technique involves diffracting an X-ray beam off a single crystal of the material. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of the atoms in the crystal lattice can be determined.
An X-ray crystallographic analysis of a suitable crystal of this compound or one of its derivatives would provide unambiguous information on its molecular structure. This includes precise bond lengths, bond angles, and torsional angles. Such a study would definitively establish the conformation of the cyclobutane ring (which is often puckered rather than planar) and the exact orientation of the phenyl substituent relative to the ring, providing an absolute structural proof that complements the data obtained from spectroscopic methods.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Identification
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the real-time monitoring of chemical reactions involving this compound. Its primary application is to qualitatively track the consumption of the starting material and the concurrent formation of the product, thereby allowing for the determination of the reaction's endpoint.
The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase (the eluent). In the context of a reaction involving this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. A spot of the pure starting material (this compound) and often a "co-spot" (where the reaction mixture is spotted on top of the starting material) are used as references.
The polarity difference between the reactant and the product is the basis for separation. For instance, in the oxidation of this compound to the corresponding γ-lactone, the product is generally more polar than the starting ketone. Consequently, the this compound will travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while the more polar lactone product will have a stronger interaction with the silica gel and exhibit a lower Rf value. The reaction is considered complete when the spot corresponding to the this compound is no longer visible in the reaction mixture lane.
The selection of an appropriate mobile phase is critical for achieving clear separation. A common solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. wvu.eduresearchgate.net The ratio is optimized to achieve an Rf value for the starting material of approximately 0.3-0.5, which typically provides the best resolution between spots.
Table 1: Representative TLC Conditions for Monitoring Reactions of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | n-Hexane:Ethyl Acetate (e.g., 4:1 v/v, ratio adjusted as needed for optimal separation) wvu.eduresearchgate.net |
| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain, or Iodine chamber wvu.edu |
Gas Chromatography (GC) for Product Analysis
Gas Chromatography (GC) is a powerful analytical technique used to assess the purity of this compound and to quantify the composition of product mixtures. It is suitable for compounds that are volatile and thermally stable. analyticaltoxicology.comlibretexts.org In GC, a sample is vaporized and injected into a heated column, where it is carried by an inert gas (the mobile phase). Separation is achieved based on the differential partitioning of the analytes between the carrier gas and a stationary phase coated on the inside of the column. aquaenergyexpo.com
For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase is typically employed. A common choice would be a column with a stationary phase made of 5% phenyl-substituted polysiloxane, which separates compounds primarily based on their boiling points and to a lesser extent on polarity differences. libretexts.org
The analysis is often performed using a temperature program, where the column temperature is gradually increased over time. This allows for the efficient elution of compounds with a range of boiling points, starting with more volatile components at lower temperatures and eluting less volatile, higher-boiling components as the temperature ramps up. libretexts.org The Flame Ionization Detector (FID) is a common choice for this type of analysis due to its high sensitivity to organic compounds.
Table 2: Typical Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Instrument | Gas Chromatograph with FID |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID) with a 0.25 µm film of 5% phenyl polysiloxane stationary phase |
| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1-2 mL/min) analyticaltoxicology.com |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Example: Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Injection Mode | Split (e.g., 50:1 ratio) |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the optical purity, or enantiomeric excess (ee), of chiral derivatives of this compound. A key example is the analysis of 3-phenyl-γ-butyrolactone, the chiral product resulting from the asymmetric Baeyer-Villiger oxidation of this compound. researchgate.net
To separate enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and highly effective for this purpose. Specifically, columns like the Daicel CHIRALCEL OD-H, which features a cellulose tris(3,5-dimethylphenylcarbamate) selector coated on silica gel, have proven successful in resolving a wide range of racemates. uvison.comuvison.com
The separation occurs because the two enantiomers interact differently with the chiral environment of the stationary phase, forming transient diastereomeric complexes with different binding energies. This leads to different retention times, allowing for their separation and quantification. The mobile phase is typically a mixture of a non-polar alkane, such as n-hexane, and an alcohol modifier, like 2-propanol (isopropanol). ct-k.comhplc.eu The ratio of these solvents is optimized to achieve baseline separation of the enantiomeric peaks in a reasonable timeframe. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers detected, commonly by a UV detector.
Table 3: HPLC Conditions for Enantiomeric Excess Determination of 3-Phenyl-γ-butyrolactone
| Parameter | Description |
|---|---|
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | Daicel CHIRALCEL OD-H (e.g., 250 mm x 4.6 mm, 5 µm particle size) uvison.com |
| Chiral Selector | Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel chiraltech.com |
| Mobile Phase | n-Hexane:Isopropanol (e.g., 90:10 v/v) ct-k.comhplc.eu |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) |
| Detection | UV at 254 nm |
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Enantioselective Reactions
The synthesis of chiral molecules is a cornerstone of modern organic chemistry and pharmaceutical development. For 3-phenylcyclobutanone and its derivatives, the focus is increasingly on catalytic enantioselective transformations that can set stereocenters with high precision. While significant progress has been made, the development of more efficient, selective, and sustainable catalytic systems remains a primary objective.
Current research horizons are expanding to include a variety of catalytic approaches. Organocatalysis, for instance, presents a green alternative to traditional metal-based catalysts. rsc.org The design of novel chiral Brønsted acids or bifunctional organocatalysts could enable new types of asymmetric reactions involving this compound. Furthermore, the integration of photoredox catalysis with asymmetric catalysis offers new avenues for radical-mediated transformations that are difficult to achieve through conventional means. nih.gov The development of dual-catalytic systems, where a chiral catalyst works in concert with a photoredox or metal catalyst, is a particularly promising trend for accessing novel and complex chiral cyclobutane (B1203170) structures. researchgate.net
Key areas for future development include:
Catalyst Immobilization: Creating heterogeneous catalysts by immobilizing effective chiral ligands or organocatalysts on solid supports to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.
Flow Chemistry: Implementing enantioselective reactions in continuous flow systems to improve reaction efficiency, safety, and scalability.
Bio-catalysis: Exploring the use of enzymes (e.g., ketoreductases, transaminases) for the highly enantioselective synthesis and modification of this compound derivatives under mild, environmentally benign conditions.
Table 1: Emerging Catalytic Systems for Enantioselective Cyclobutane Synthesis
| Catalytic Approach | Catalyst Example | Target Transformation | Potential Advantages |
|---|---|---|---|
| Organo-Cation Catalysis | SPA-Triazolium Bromide | Transannular C-acylation | Access to enantioenriched spirocyclic ketones. rsc.org |
| Copper Catalysis | Copper-Chiral Ligand Complex | Conjugate Addition/Trapping | Generation of chiral cyclobutene (B1205218) derivatives. researchgate.netnih.gov |
| Iridium Catalysis | Iridium-Chiral Ligand Complex | C–H Functionalization | Diastereospecific installation of contiguous stereocenters. rsc.org |
| Photocatalysis with Chiral Lewis Acid | Iridium(III) Photocatalyst + Chiral Lewis Acid | [2+2] Cycloaddition | Highly enantioselective synthesis of cyclobutane natural product synthons. researchgate.net |
Exploration of New Reaction Pathways for Ring Manipulation
The inherent ring strain of the cyclobutane core in this compound is a powerful thermodynamic driving force for a variety of chemical transformations. researchgate.net Researchers are actively seeking to harness this strain in predictable and selective ways to forge new, more complex molecular structures. The exploration of novel reaction pathways for ring manipulation—including ring-opening, ring-expansion, and skeletal rearrangements—is a vibrant area of investigation.
Future research will likely focus on developing catalytic methods to control the regioselectivity and stereoselectivity of these manipulations. For instance, transition-metal catalysis can be employed to mediate novel cycloadditions or rearrangements that are not accessible through thermal or photochemical methods alone. researchgate.net The strategic placement of functional groups on the this compound scaffold can be used to direct these rearrangements, leading to a diverse array of products from a common starting material. researchgate.net Divergent skeleton rearrangements of 3-substituted cyclobutanones under basic conditions have been shown to yield various lactones, lactams, and acids, demonstrating the potential for pathway control. researchgate.net
Promising avenues for exploration include:
Strain-Release Rearrangements: Designing triggers (e.g., light, specific reagents) to initiate controlled ring-expansion to form cyclopentanone (B42830) or cyclohexanone (B45756) derivatives.
Domino and Cascade Reactions: Developing multi-step reaction sequences where an initial ring-opening event triggers a cascade of bond-forming events to rapidly build molecular complexity.
Radical-Mediated Ring-Opening: Investigating radical-induced cleavages of the cyclobutane ring to generate intermediates for subsequent transformations, a pathway that remains relatively underexplored.
Table 2: Strategies for Cyclobutane Ring Manipulation
| Reaction Type | Description | Potential Products |
|---|---|---|
| Ring Cleavage | Facile cleavage of a cyclobutane bond under various conditions (acidic, basic, thermal, photochemical). researchgate.net | Functionalized open-chain compounds. |
| Skeletal Rearrangement | Ring opening followed by skeletal rearrangement, often controlled by substituents on the ring. researchgate.netresearchgate.net | Complex cyclic and acyclic structures (e.g., lactones, lactams). researchgate.net |
| Heterolytic Ring Cleavage | Acid-catalyzed cleavage of a C-C bond, often facilitated by coordination to functional groups. semanticscholar.org | Substituted 1,3-butadienes. semanticscholar.org |
| Ring Expansion | Insertion of atoms into the cyclobutane ring to form larger, more stable ring systems. | Cyclopentanones, heterocycles. |
Expanding Applications in Complex Chemical Synthesis
The ultimate goal of developing new synthetic methodologies is their application in the construction of molecules with practical value, such as natural products, pharmaceuticals, and advanced materials. This compound and its derivatives are versatile starting materials, and their application in the total synthesis of complex molecules is an area of growing interest. researchgate.net
The unique three-dimensional shape of the cyclobutane ring makes it an attractive scaffold for the design of drug candidates. Future work will see the incorporation of the 3-phenylcyclobutane motif into a wider range of biologically active molecules. Its utility as a key intermediate allows for the synthesis of complex natural products and their analogues for structure-activity relationship (SAR) studies. For example, strategies involving the enantioselective synthesis and subsequent ring-opening of cyclobutanol (B46151) derivatives have been successfully applied to the synthesis of natural products like phyllostoxin, grandisol, and fragranol. rsc.org
Key future applications are anticipated in:
Natural Product Total Synthesis: Utilizing this compound as a chiral building block for the efficient and stereocontrolled synthesis of intricate natural products. researchgate.netrsc.org
Medicinal Chemistry: Designing and synthesizing novel drug candidates where the cyclobutane ring acts as a rigid scaffold to control the orientation of pharmacophoric groups.
Materials Science: Incorporating the 3-phenylcyclobutane unit into polymers or functional materials to impart specific physical or optical properties.
Deeper Computational Mechanistic Understanding
To accelerate the discovery of new reactions and improve the efficiency of existing ones, a fundamental understanding of the underlying reaction mechanisms is essential. Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction pathways, transition states, and selectivity. For reactions involving this compound, a deeper computational mechanistic understanding is a critical research direction.
Advanced computational methods, such as Density Functional Theory (DFT), can be used to model reaction profiles, identify key intermediates, and rationalize observed stereochemical outcomes. researchgate.netnih.gov These studies can provide insights that are difficult or impossible to obtain through experimental means alone. For example, computational analysis can reveal subtle non-covalent interactions in a catalyst-substrate complex that govern enantioselectivity or explain the preference for one reaction pathway over another (e.g., conrotatory vs. disrotatory ring opening). semanticscholar.org Molecular Electron Density Theory (MEDT) is another powerful framework for analyzing cycloaddition reactions, providing detailed insights into the electronic structure and bonding changes along the reaction coordinate. researchgate.netresearchgate.net
Future computational efforts will likely focus on:
Predictive Catalyst Design: Using computational screening to design new, more effective chiral catalysts for enantioselective transformations of this compound.
Mechanism Elucidation: Modeling complex, multi-step reaction cascades to understand how selectivity is controlled at each step.
Reaction Dynamics: Employing molecular dynamics simulations to study the role of solvent and temperature on reaction outcomes. nih.gov
Table 3: Computational Methods for Mechanistic Analysis
| Computational Method | Application in Reaction Chemistry | Key Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and activation energies. nih.govnih.gov | Reaction feasibility, regioselectivity, and stereoselectivity. |
| Molecular Electron Density Theory (MEDT) | Analysis of the global electron density transfer and bonding evolution in cycloaddition reactions. researchgate.netresearchgate.net | Understanding the electronic nature of reactants and the mechanism (e.g., polar vs. non-polar). |
| Rice–Ramsperger–Kassel–Marcus (RRKM) Theory | Calculation of pressure- and temperature-dependent rate constants for complex reactions. rsc.org | Predicting product branching ratios under different reaction conditions. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology to characterize chemical bonds and non-covalent interactions. | Nature of bonding in transition states and intermediates. |
Q & A
Q. What factors dictate the preference for anti-facial addition pathways in the reduction of 3-Phenylcyclobutanone with LiAlH₄?
The anti-facial addition pathway is primarily driven by torsional strain reduction during the transition state. Computational studies reveal that the puckering angle (φ) increases by ~3° in anti-facial transition states (e.g., TS_cis), reducing eclipsing interactions between the carbonyl bond and adjacent C–H bonds. This results in a lower Gibbs free energy (+0.47 kcal/mol difference between TS_cis and TS_trans) and a higher population of the cis-alcohol product. Syn-facial pathways, in contrast, adopt quasi-planar geometries with higher torsional strain, making them energetically unfavorable .
Q. How does the bulkiness of reducing agents influence the stereoselectivity of this compound reductions?
Bulkier reducing agents like N-selectride enhance stereoselectivity by restricting access to certain transition states. For example, LiAlH₄ (less bulky) allows tridentate coordination, whereas N-selectride’s sec-butyl groups sterically hinder tridentate pathways, favoring bidentate transition states. This shifts the cis:trans ratio from 92% (N-selectride) to 82% (LiAlH₄) in experimental results, highlighting the interplay between steric effects and transition state geometry .
Q. What computational methods validate experimental cis:trans ratios in this compound reductions?
Gibbs free energies of transition states are calculated at the B2PLYP-D3/aug-cc-pVTZ//ωB97X-D/cc-pVDZ level of theory. These values are used in Maxwell-Boltzmann distributions (at 298 K) to predict cis:trans ratios, achieving good agreement with experimental data. Discrepancies arise when computational models neglect steric effects of bulky reagents, necessitating adjustments to account for real-world conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational diastereoselectivity ratios?
Discrepancies (e.g., 92% vs. 82% cis selectivity for N-selectride vs. LiAlH₄) are addressed by incorporating steric parameters into computational models. Adjusting transition state geometries to reflect bulkier reagents or using dynamic effects (e.g., solvent interactions) improves accuracy. Experimental validation via low-temperature NMR or kinetic isotopic effects (KIEs) further refines these models .
Q. How do torsional strain and non-covalent interactions differentially govern stereoselectivity in 3-substituted cyclobutanones?
For this compound, stereoselectivity is dominated by torsional strain reduction (anti-facial pathways lower eclipsing interactions by ΔD = -9.2°). In contrast, 3-benzyloxycyclobutanone relies on non-covalent interactions (e.g., van der Waals forces) between the substituent and reducing agent. NCI analysis (Figure 10) confirms minimal non-covalent contributions in phenyl-substituted systems .
Q. What strategies optimize transition state modeling for this compound to improve agreement with experimental data?
Advanced methods include:
- Dynamic Effects : Incorporating solvent dynamics or entropy changes via molecular dynamics (MD) simulations.
- Hybrid QM/MM Approaches : Combining quantum mechanics for reactive regions with molecular mechanics for steric environments.
- Benchmarking : Comparing multiple functionals (e.g., ωB97X-D vs. B2PLYP-D3) to identify the most accurate model for strained systems .
Methodological Considerations
- Data Contradiction Analysis : When experimental and computational results conflict, systematically test variables (e.g., solvent polarity, reagent concentration) and re-optimize transition states with explicit solvent models or dispersion corrections .
- Safety Protocols : Handle this compound in ventilated environments with PPE (gloves, goggles) to mitigate exposure risks, as recommended in safety guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
